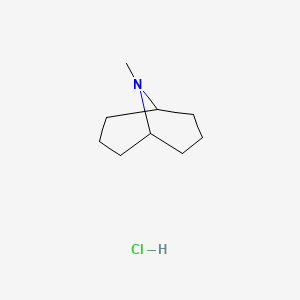

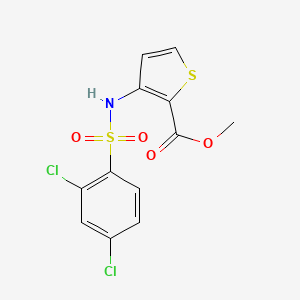

Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

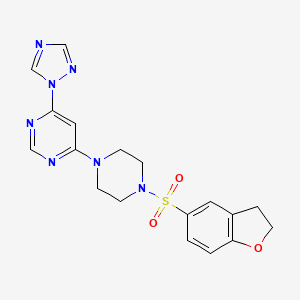

The compound "Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate" is a chemically synthesized molecule that features a thiophene ring, a common structure in many pharmaceuticals and organic materials. The molecule includes a sulfonyl group attached to an amino group, which is further connected to a dichlorophenyl moiety, and a methyl ester group. This structure suggests potential reactivity and utility in various chemical transformations and biological activities.

Synthesis Analysis

The synthesis of related thiophene compounds has been explored in various studies. For instance, a radical relay strategy was developed to generate 3-(methylsulfonyl)benzo[b]thiophenes, which involves a photocatalyst under visible light irradiation and uses sodium methylsulfinate as an initiator . Another study reported the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles, indicating the versatility of thiophene derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been studied, revealing that these compounds can have various substituents affecting their properties. For example, the crystal structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, showed a thiophene ring with a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiophene derivatives undergo a range of chemical reactions. The Gewald product, a related thiophene compound, underwent an oxidation-aromatization reaction in dimethyl sulfoxide catalyzed by p-toluenesulfonic acid . Additionally, thiophene-2-carboxanilides reacted with chlorosulfonic acid to yield sulfonyl chlorides, which further reacted with amino acids to produce derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of sulfonyl, amino, and ester groups can affect the solubility, reactivity, and potential biological activity of these compounds. For instance, the solubility of amino acids in dimethyl sulfoxide for ninhydrin reactions suggests that the solvent properties of thiophene derivatives could be significant in analytical chemistry . Moreover, the metabolism of related compounds, such as 2,3,5-trichlorophenyl methyl sulfone, indicates that these molecules can have biological relevance, potentially affecting hepatic microsomal drug-metabolizing enzymes .

Wissenschaftliche Forschungsanwendungen

Dichlorophenyl Compounds in Environmental Studies Research on dichlorophenyl compounds, particularly their environmental impact, has been extensive. Studies have assessed the consequences of contamination by chlorophenols, including 2,4-dichlorophenol, on aquatic environments. These compounds have been found to exert moderate toxic effects on mammalian and aquatic life, with significant toxicity to fish upon long-term exposure. The presence of adapted microflora capable of biodegrading these compounds affects their persistence, which varies with environmental conditions (Krijgsheld & Gen, 1986).

Thiophene Derivatives in Organic Synthesis and Material Science Thiophene derivatives are pivotal in medicinal chemistry and material sciences. These compounds are part of a large number of natural and unnatural compounds with valuable bioactivities, such as antimicrobial, anticancer, and anti-inflammatory properties. Some thiophene derivatives are components of commercially available drugs. Beyond medicinal applications, thiophenes have been employed in organic materials due to their electronic properties, serving as intermediates in organic synthesis and being used in agrochemicals, flavors, and dyes. The synthesis of thiophene derivatives has attracted attention for their diverse applications, leading to the development of novel synthetic approaches (Xuan, 2020).

Sulfonamides in Chemical and Environmental Applications Sulfonamides have been explored for their role in various chemical and environmental applications. These compounds, known for their presence in many clinically used drugs, have seen novel applications, including their use in environmental-friendly alternatives for industrial cleaning and corrosion inhibition. Sulfamic acid, a related sulfonamide, has been identified as an environmentally friendly electrolyte for removing rusts and lime scales, showcasing the adaptability and utility of sulfonamides in less toxic and environmentally considerate applications (Verma & Quraishi, 2022).

Wirkmechanismus

Eigenschaften

IUPAC Name |

methyl 3-[(2,4-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-9(4-5-20-11)15-21(17,18)10-3-2-7(13)6-8(10)14/h2-6,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDIAANQRFWZOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2521423.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2521425.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)

![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)